

Introduction: The Role of Isotopic Labeling in Precision Bioanalysis

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Compound of Interest

Compound Name: Nordoxepin D3 Hydrochloride

Cat. No.: B11929321

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Nordoxepin-d3 Hydrochloride (HCl) is the deuterated form of Nordoxepin, the primary active metabolite of the tricyclic antidepressant, Doxepin.^{[1][2]} Doxepin is prescribed for depression, anxiety, and insomnia, and its therapeutic efficacy is significantly influenced by the metabolic conversion to Nordoxepin, primarily mediated by the cytochrome P450 enzyme CYP2C19.^{[2][3]} In the landscape of pharmaceutical research, clinical toxicology, and pharmacokinetic studies, the accurate quantification of drug metabolites like Nordoxepin in biological matrices is paramount.

Nordoxepin-d3 HCl serves as a high-fidelity internal standard for bioanalytical assays, particularly those employing mass spectrometry (MS).^[1] The incorporation of three deuterium atoms onto the N-methyl group introduces a precise mass shift without altering the compound's physicochemical properties, such as chromatographic retention time and ionization efficiency. This isotopic labeling is a cornerstone of the isotope dilution method, which is considered the gold standard for quantitative analysis due to its ability to correct for sample matrix effects and variability during sample preparation and instrument analysis.^[4] This guide provides a comprehensive overview of Nordoxepin-d3 HCl, detailing its chemical properties, the rationale for its use, and a validated protocol for its application in a research setting.

Physicochemical Characteristics

The fundamental properties of Nordoxepin-d3 HCl are critical for its effective use as an analytical standard. It is typically supplied as a white to off-white solid and is soluble in solvents such as methanol.^{[1][5]}

Property	Value	Source(s)
Chemical Name	(E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride	[6][7]
Synonyms	N-Desmethyldoxepin-d3 HCl, Desmethyldoxepin-d3 hydrochloride	[1]
Molecular Formula	C ₁₈ H ₁₇ D ₃ ClNO	[5]
Molecular Weight	304.83 g/mol	[1][5]
CAS Number	1331665-54-3	[1]
Appearance	White to Off-White Solid	[5]
Storage Conditions	-20°C, sealed, away from moisture	[8]

Chemical Structure

The structure of Nordoxepin-d3 HCl is characterized by the tricyclic dibenzoxepine core, an alkylamine side chain, and the hydrochloride salt. The key feature is the trideuteriomethyl group attached to the nitrogen atom.

Caption: Chemical structure of Nordoxepin-d3 Hydrochloride.

Scientific Rationale and Application

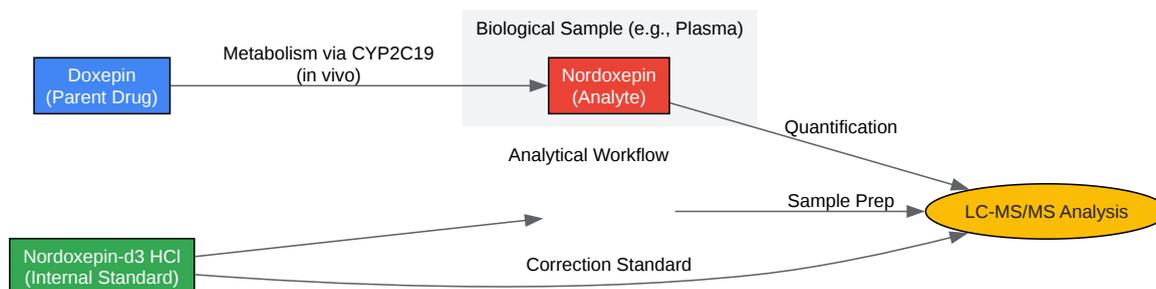
The Kinetic Isotope Effect and Metabolic Stability

The utility of deuteration extends beyond simply increasing mass for MS detection. The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow the rate of metabolic reactions that involve the cleavage of this bond.[9] Since the N-demethylation of Doxepin to Nordoxepin is a primary metabolic pathway, deuteration of the N-methyl group can enhance the metabolic

stability of the parent compound.[2][9] While this is a key principle in developing "heavy" drugs with improved pharmacokinetic profiles, for Nordoxepin-d3 HCl used as an internal standard, the primary benefit is the mass shift that ensures it does not interfere with the endogenous (non-labeled) analyte being measured.

Role as an Internal Standard in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization behavior, but be clearly distinguishable by the mass spectrometer.[10] Nordoxepin-d3 HCl fulfills these criteria perfectly. A known concentration of the deuterated standard is spiked into all samples, calibrators, and quality controls. The ratio of the peak area of the analyte (Nordoxepin) to the peak area of the internal standard (Nordoxepin-d3 HCl) is then used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach effectively cancels out signal variations caused by matrix suppression/enhancement or inconsistencies in sample extraction and injection volume, leading to highly accurate and precise results.



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Caption: Role of Nordoxepin-d3 HCl in the bioanalytical workflow.

Experimental Protocol: Quantification of Nordoxepin in Human Plasma

This section details a standard operating procedure for the quantification of Nordoxepin in human plasma using Nordoxepin-d3 HCl as an internal standard via LC-MS/MS.

Preparation of Solutions

- **Causality:** Accurate preparation of stock and working solutions is fundamental for a valid calibration curve. Using a certified reference material ensures traceability and accuracy.^[6]
- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve Nordoxepin and Nordoxepin-d3 HCl in methanol to prepare individual stock solutions.
- **Calibration Standards (CS):** Serially dilute the Nordoxepin stock solution with a 50:50 methanol:water mixture to prepare working solutions. These are then spiked into blank human plasma to create calibration standards ranging from approximately 0.1 to 50 ng/mL.
- **Internal Standard (IS) Working Solution (10 ng/mL):** Dilute the Nordoxepin-d3 HCl stock solution with the same 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)

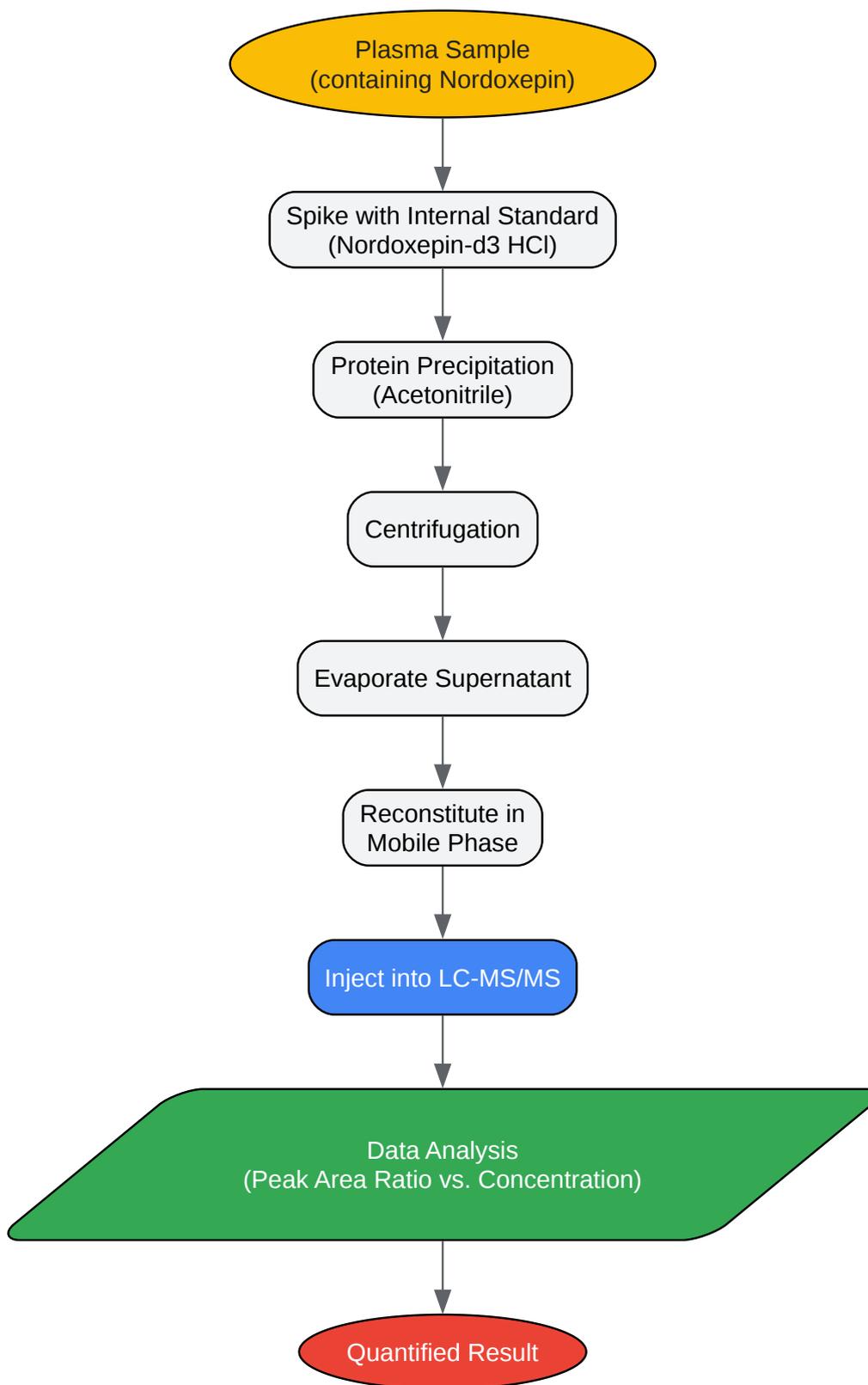
- **Causality:** Protein precipitation is a rapid and effective method to remove the majority of interfering proteins from plasma, which can otherwise clog the LC column and suppress the MS signal.
- **Procedure:**
 - Aliquot 100 μ L of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
 - Add 25 μ L of the IS working solution (10 ng/mL Nordoxepin-d3 HCl) to each tube and vortex briefly.
 - Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A (see below) and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

- Causality: Chromatographic separation is essential to resolve the analyte from other matrix components, reducing ion suppression. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Nordoxepin: Q1: 266.2 m/z → Q3: 71.1 m/z
 - Nordoxepin-d3: Q1: 269.2 m/z → Q3: 74.1 m/z

- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both transitions.



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Caption: Experimental workflow for plasma sample analysis.

Safety, Handling, and Storage

As a pharmaceutical-related compound of unknown potency, Nordoxepin-d3 HCl should be handled with care.[7]

- Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[6]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[11]
- Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture, to ensure its long-term stability and integrity.[8] For solutions in solvent, storage at -80°C is recommended for periods longer than one month.

Conclusion

Nordoxepin-d3 HCl is an indispensable tool for researchers, toxicologists, and drug development professionals. Its properties as a stable, isotopically labeled internal standard enable the development of robust, accurate, and precise bioanalytical methods for the quantification of Nordoxepin. The self-validating system provided by the isotope dilution method ensures high-quality data, which is critical for making informed decisions in clinical and preclinical studies. Proper understanding of its chemical structure, physicochemical properties, and the principles behind its application allows scientists to fully leverage this reference material for advancing pharmaceutical science.

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